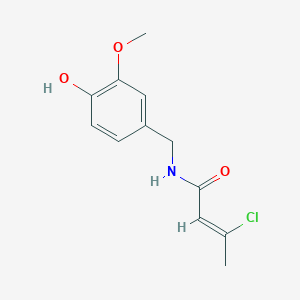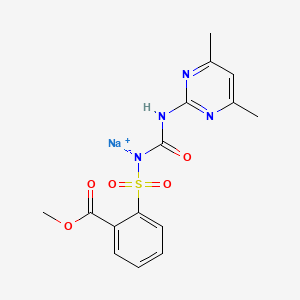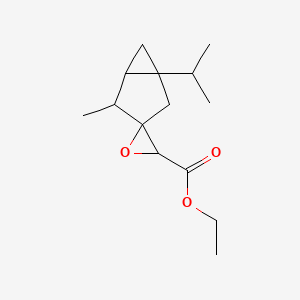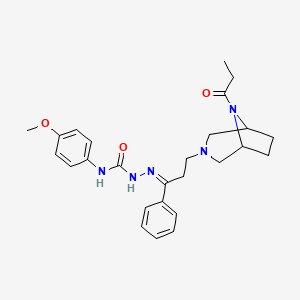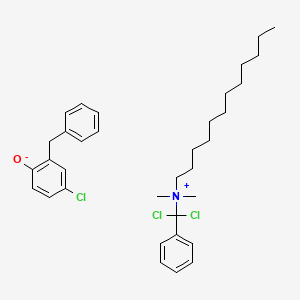
2,6-Dimethyl-1,4-benzoquinone 4,4'-(O,O'-(methylenebis(p-phenyleneiminocarbonyl))dioxime)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoquinone core substituted with dimethyl groups and linked to a methylenebis(p-phenyleneiminocarbonyl)dioxime moiety. Its molecular formula is C31H28N4O6, and it has a molecular weight of 552.58 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) typically involves the oxidation of 2,6-dimethylphenol in the presence of copper (I) or copper (II) compounds and oxygen . The reaction conditions include using 0.01 to 0.02 molar equivalents of the copper compound. The resulting product is then further reacted with methylenebis(p-phenyleneiminocarbonyl)dioxime under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include using industrial-grade reagents, maintaining precise temperature control, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The benzoquinone core allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions at the methyl groups.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzoquinone derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets, including enzymes involved in oxidative stress and electron transport chains . The compound’s ability to modulate these pathways makes it a valuable tool in studying redox biology and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-1,4-benzoquinone: A simpler analog with similar redox properties but lacking the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety.
2,5-Dimethyl-1,4-benzoquinone: Another analog with different substitution patterns, affecting its reactivity and applications.
2,6-Dichloro-1,4-benzoquinone: A halogenated derivative with distinct chemical properties and applications.
Uniqueness
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is unique due to its complex structure, which combines the redox-active benzoquinone core with the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety
Propriétés
Numéro CAS |
84030-01-3 |
|---|---|
Formule moléculaire |
C31H32N4O6 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino] N-[4-[[4-[[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino]oxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C31H32N4O6/c1-18-13-26(14-19(2)28(18)36)34-40-30(38)32-24-9-5-22(6-10-24)17-23-7-11-25(12-8-23)33-31(39)41-35-27-15-20(3)29(37)21(4)16-27/h5-16,26-27,34-35H,17H2,1-4H3,(H,32,38)(H,33,39) |
Clé InChI |
OIYSPMYMEABXRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=C(C1=O)C)NOC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)ONC4C=C(C(=O)C(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




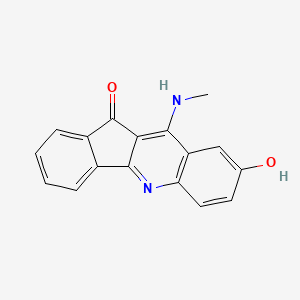
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
